4-Methoxy-4'-piperidinomethyl benzophenone
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Overview
Description
4-Methoxy-4’-piperidinomethyl benzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet (UV) light. This particular compound is characterized by the presence of a methoxy group (-OCH3) and a piperidinomethyl group attached to the benzophenone core. It is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-piperidinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction. For example, 4-hydroxybenzophenone can be reacted with methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to form 4-methoxybenzophenone.
Attachment of the Piperidinomethyl Group: The final step involves the introduction of the piperidinomethyl group. This can be achieved by reacting 4-methoxybenzophenone with piperidine and formaldehyde in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of 4-Methoxy-4’-piperidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4’-piperidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxy-4’-piperidinomethyl benzophenone.
Reduction: 4-Methoxy-4’-piperidinomethyl benzhydrol.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-4’-piperidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving UV light absorption and photoprotection.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of UV-blocking agents and stabilizers for polymers.
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-piperidinomethyl benzophenone involves its ability to absorb UV light. The methoxy group enhances its UV absorption properties, making it effective in protecting materials from UV-induced degradation. The piperidinomethyl group may also contribute to its stability and reactivity in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Lacks the piperidinomethyl group, making it less versatile in certain applications.
4,4’-Dimethoxybenzophenone: Contains two methoxy groups, which may enhance its UV absorption but lacks the piperidinomethyl group.
4-Hydroxybenzophenone: Contains a hydroxyl group instead of a methoxy group, affecting its chemical reactivity and UV absorption properties.
Uniqueness
4-Methoxy-4’-piperidinomethyl benzophenone is unique due to the presence of both the methoxy and piperidinomethyl groups. This combination provides enhanced UV absorption and stability, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSCCUUZRKGVBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642677 |
Source
|
Record name | (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-03-4 |
Source
|
Record name | (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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